molecular formula C9H11Cl2N3S B15308604 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Cat. No.: B15308604
M. Wt: 264.17 g/mol
InChI Key: BIKQYYXRMKUBAM-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a methanamine moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₁Cl₂N₃S, with a molecular weight of 264.18 g/mol (analogous to its pyridin-4-yl variant ). The dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies.

Properties

Molecular Formula

C9H11Cl2N3S

Molecular Weight

264.17 g/mol

IUPAC Name

(4-pyridin-3-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H9N3S.2ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;;/h1-3,5-6H,4,10H2;2*1H

InChI Key

BIKQYYXRMKUBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Differences
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Pyridin-3-yl at C4; methanamine at C2 C₉H₁₁Cl₂N₃S 264.18 Reference compound
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Pyridin-4-yl at C4 C₉H₁₁Cl₂N₃S 264.18 Pyridine nitrogen position alters electronic properties and binding interactions
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride Ethanamine (CH₂CH₂NH₂) at C2 C₁₀H₁₃Cl₂N₃S 278.20 Extended alkyl chain increases lipophilicity and molecular weight
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride Phenyl-thiazole substitution C₁₁H₁₃Cl₂N₃S 314.26 Aromatic phenyl group enhances steric bulk vs. pyridine
{[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride Pyrrolidinyl at C2 C₈H₁₅Cl₂N₃S 280.25 Cyclic amine substituent improves solubility and hydrogen bonding capacity

Physicochemical and Functional Differences

  • Pyridine Position (3-yl vs. 4-yl): The pyridin-3-yl group in the target compound creates a distinct electronic profile compared to the pyridin-4-yl analog . The 3-position nitrogen may facilitate stronger hydrogen bonding in biological systems.
  • Alkyl Chain Length: The ethanamine analog exhibits higher lipophilicity (LogP ~1.2 vs.
  • Aromatic vs. Heteroaromatic Substituents: Replacing pyridine with phenyl (e.g., in ) reduces polarity, which could limit solubility but enhance binding to hydrophobic targets.

Research Findings and Trends

  • Solubility and Stability: Dihydrochloride salts generally exhibit >50 mg/mL solubility in water, critical for formulation .
  • Emerging Analogs: Recent studies focus on modifying the thiazole core with fluorinated or cyclopropane groups (e.g., ) to enhance metabolic stability.

Q & A

Q. What are the recommended methods for synthesizing 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride?

The synthesis typically involves a multi-step process starting with the condensation of pyridine-3-carboxaldehyde with thiosemicarbazide to form the thiazole core. Subsequent functionalization with a methanamine group and dihydrochloride salt formation is achieved via reductive amination under acidic conditions. Key challenges include optimizing reaction yields and purity, particularly during salt formation, which requires strict pH control .

Q. How can the structural identity of this compound be validated experimentally?

Use a combination of spectroscopic techniques:

  • NMR (1H and 13C) to confirm the presence of the pyridinyl-thiazole scaffold and methanamine group.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (278.20 g/mol) and isotopic patterns .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. SHELXL/SHELXS programs are widely used for refinement, though crystal quality may require optimization (e.g., solvent selection, slow evaporation) .

Q. What are the critical physicochemical properties to characterize for this compound?

Key properties include:

  • Solubility : Assess in water, DMSO, and ethanol using gravimetric or UV-Vis methods. The dihydrochloride salt improves aqueous solubility.
  • Stability : Perform accelerated stability studies under varying pH, temperature, and light exposure (e.g., HPLC monitoring over 48–72 hours).
  • pKa : Determine via potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionization states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 values) may arise from assay conditions (e.g., cell line variability, buffer composition) or compound purity. Mitigation strategies:

  • Validate purity via HPLC (>95%) and orthogonal methods (e.g., elemental analysis).
  • Replicate assays using standardized protocols (e.g., CLSI guidelines) and include positive/negative controls.
  • Employ computational docking to assess target binding consistency across studies .

Q. What experimental design considerations are critical for studying its mechanism of action?

  • Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (KD) with proposed targets (e.g., kinases or GPCRs).
  • Cellular assays : Include time-resolved measurements to distinguish direct effects from downstream signaling.
  • Metabolic stability : Evaluate hepatic microsomal half-life and CYP450 inhibition profiles to rule off-target effects .

Q. How can researchers optimize crystallographic data collection for this compound?

Challenges include low crystal diffraction quality and salt hydrolysis. Solutions:

  • Screen crystallization conditions (e.g., PEG vs. salt precipitants) using robotic platforms.
  • Collect data at synchrotron facilities for higher-resolution datasets.
  • Apply SHELXD for phase determination and SHELXL for refinement, ensuring proper treatment of disorder in the dihydrochloride counterions .

Q. What strategies are effective for analyzing its pharmacokinetic (PK) properties in preclinical models?

  • In vivo PK : Administer via IV/PO routes in rodents, with serial plasma sampling analyzed by LC-MS/MS.
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C) or whole-body autoradiography.
  • Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites, guided by in silico tools (e.g., Meteor Nexus) .

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